molecular formula C16H15N3O B5877452 2-(1H-benzimidazol-1-yl)-N-benzylacetamide

2-(1H-benzimidazol-1-yl)-N-benzylacetamide

Cat. No.: B5877452
M. Wt: 265.31 g/mol
InChI Key: ANDUQGKJEXCNGW-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-1-yl)-N-benzylacetamide is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of a benzimidazole ring fused with a benzylacetamide group, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-1-yl)-N-benzylacetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. One common method involves the reaction of o-phenylenediamine with formic acid to form benzimidazole, which is then reacted with benzyl chloride to produce the desired compound . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-1-yl)-N-benzylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)-N-benzylacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to the active sites of enzymes and proteins, inhibiting their function. This inhibition can lead to the disruption of essential biological processes in pathogens, making it effective as an antimicrobial and antiparasitic agent . Additionally, the compound’s ability to interfere with DNA synthesis and repair mechanisms contributes to its anticancer properties .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c20-16(17-10-13-6-2-1-3-7-13)11-19-12-18-14-8-4-5-9-15(14)19/h1-9,12H,10-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDUQGKJEXCNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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